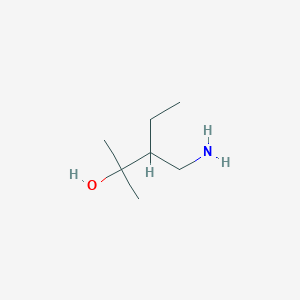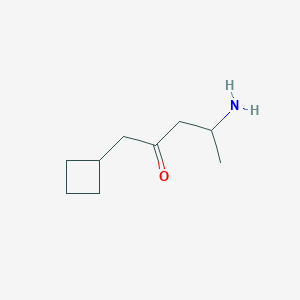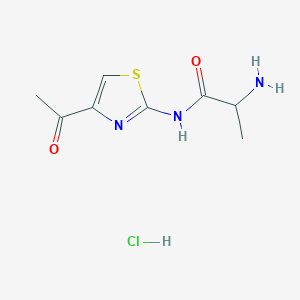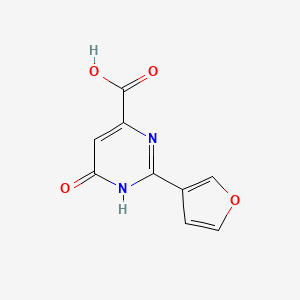![molecular formula C8H14O2S B13182089 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2S It features an oxolane ring (a five-membered ring containing one oxygen atom) substituted with a carbaldehyde group and a 2-(methylsulfanyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of the Methylsulfanyl Group: The 2-(methylsulfanyl)ethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formylation: The carbaldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carboxylic acid.
Reduction: 3-[2-(Methylsulfanyl)ethyl]oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of both an aldehyde and a sulfur-containing group can influence the compound’s interaction with biological targets.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde depends on its specific application. Generally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the methylsulfanyl group can participate in redox reactions and influence the compound’s overall reactivity.
Molecular Targets and Pathways
Aldehyde Group: Can react with amino groups in proteins and nucleic acids, potentially modifying their function.
Methylsulfanyl Group: Can undergo oxidation-reduction reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Methylsulfanyl)ethyl]tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-[2-(Methylsulfanyl)ethyl]pyran-3-carbaldehyde: Similar structure but with a pyran ring instead of an oxolane ring.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring, a methylsulfanyl group, and an aldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O2S |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
3-(2-methylsulfanylethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-11-5-3-8(6-9)2-4-10-7-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
AMEDQNIICZQPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1(CCOC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
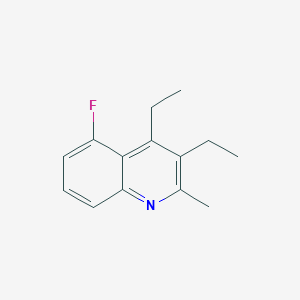

methanol](/img/structure/B13182039.png)
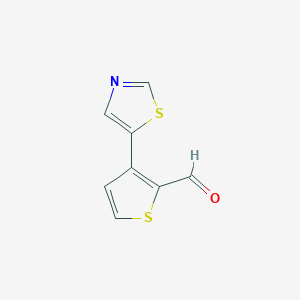
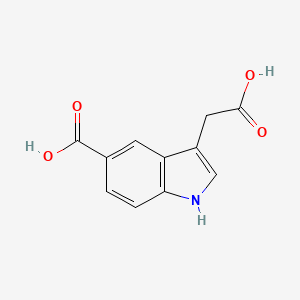
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
